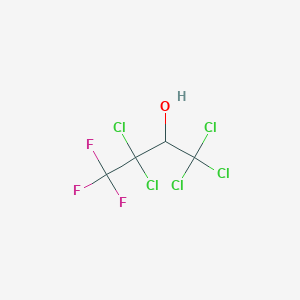
2-chloro-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide is a complex organophosphorus compound It is characterized by the presence of both chlorine and methoxy functional groups attached to phenyl rings, as well as an oxazaphosphinine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide typically involves the following steps:
Formation of the Oxazaphosphinine Ring: This step involves the reaction of a suitable phosphine precursor with an appropriate amine and a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and temperatures ranging from 0°C to room temperature.
Introduction of Chlorine and Methoxy Groups: The phenyl rings are functionalized with chlorine and methoxy groups through electrophilic aromatic substitution reactions. Common reagents for these reactions include chlorinating agents like thionyl chloride and methoxylating agents like dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can target the chlorine substituents, potentially converting them to hydrogen atoms.
Substitution: The aromatic rings can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
2-chloro-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals or agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where phosphorus-containing compounds are effective.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
作用机制
The mechanism of action of 2-chloro-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
2-chloro-6-(4-chlorophenyl)-3-(4-hydroxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide: Similar structure but with a hydroxy group instead of a methoxy group.
2-chloro-6-(4-bromophenyl)-3-(4-methoxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
The presence of both chlorine and methoxy groups in 2-chloro-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-4H-1,3,2lambda5-oxazaphosphinine 2-oxide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds and valuable for various applications.
属性
CAS 编号 |
95886-30-9 |
|---|---|
分子式 |
C16H14Cl2NO3P |
分子量 |
370.2 g/mol |
IUPAC 名称 |
2-chloro-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-4H-1,3,2λ5-oxazaphosphinine 2-oxide |
InChI |
InChI=1S/C16H14Cl2NO3P/c1-21-15-8-6-14(7-9-15)19-11-10-16(22-23(19,18)20)12-2-4-13(17)5-3-12/h2-10H,11H2,1H3 |
InChI 键 |
TUBRRKDXYWTTIX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2CC=C(OP2(=O)Cl)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



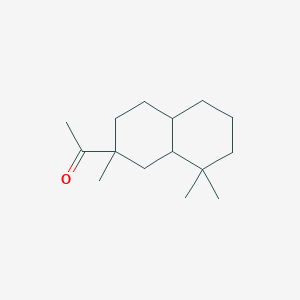
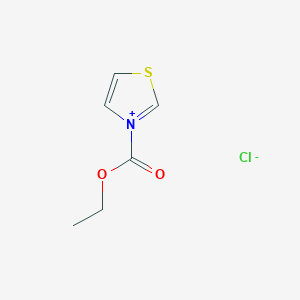
![{[(16,16,17,17,18,18,18-Heptafluorooctadecyl)oxy]methyl}benzene](/img/structure/B14342766.png)
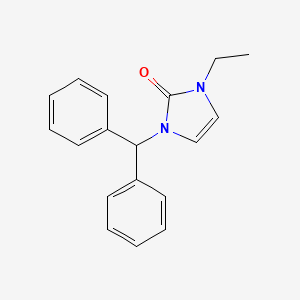
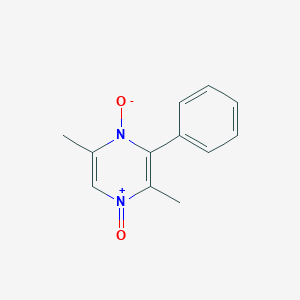
![2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14342777.png)
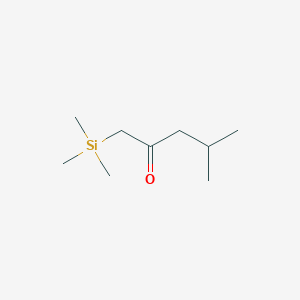

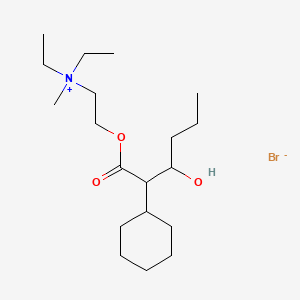
![Benzene, 1,2-bis[(phenylthio)methyl]-](/img/structure/B14342817.png)


